physicochemical properties of 4-Nitro-2,1-benzisothiazole
physicochemical properties of 4-Nitro-2,1-benzisothiazole
An In-depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1-benzisothiazole
Executive Summary
4-Nitro-2,1-benzisothiazole is a nitroaromatic heterocyclic compound of interest within medicinal chemistry and materials science. The strategic placement of the nitro group on the benzisothiazole scaffold significantly influences its electronic properties, reactivity, and biological interactions. Understanding its physicochemical properties is paramount for predicting its behavior in biological systems, designing effective drug delivery systems, and guiding synthetic strategies. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 4-Nitro-2,1-benzisothiazole. It is important to note that direct experimental data for this specific isomer is sparse in publicly accessible literature. Therefore, this document synthesizes information from studies on closely related analogs, the parent 2,1-benzisothiazole scaffold, and established principles of physical organic chemistry to present a robust and scientifically grounded profile. We will delve into its molecular structure, key physicochemical parameters, anticipated spectroscopic signatures, and relevant biological context, providing field-proven experimental protocols for their validation.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to define its structure and fundamental identifiers.
Molecular Formula: C₇H₄N₂O₂S
Molecular Weight: 180.19 g/mol
Canonical SMILES: c1cc2c(c(c1)[O-])snc2
InChI Key: InChI=1S/C7H4N2O2S/c10-9(11)5-2-1-3-6-7(5)12-8-4-6
The structure consists of a benzene ring fused with an isothiazole ring, forming the 2,1-benzisothiazole core. A nitro group is substituted at the 4-position of the bicyclic system. The electron-withdrawing nature of the nitro group and the inherent properties of the sulfur-nitrogen heterocycle dictate the molecule's overall characteristics.
Caption: Molecular structure of 4-Nitro-2,1-benzisothiazole.
Core Physicochemical Properties
The following table summarizes key physicochemical properties. Where direct experimental values are unavailable, this guide provides estimated values based on computational models and data from analogous structures, such as 4-nitroisothiazole and parent benzisothiazoles.[1][2] These properties are critical for predicting the compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development.
| Property | Predicted/Estimated Value | Significance in Drug Development |
| Melting Point (°C) | 226 - 229 (for a related isomer)[3] | Indicates purity, lattice energy, and stability. Higher melting points can correlate with lower solubility. |
| Water Solubility | Low | Affects dissolution rate and bioavailability. The nitro group and aromatic system decrease aqueous solubility. |
| Log P (Octanol/Water) | ~1.0 - 2.5 | A key indicator of lipophilicity and ability to cross cell membranes. Values in this range are often favorable for oral bioavailability. |
| pKa (acidic) | ~7-8 (Predicted for N-H) | Influences ionization state at physiological pH, which impacts solubility, receptor binding, and membrane transport. |
| Polar Surface Area (PSA) | ~96 Ų (Calculated) | Correlates with passive molecular transport through membranes. High PSA can limit blood-brain barrier penetration. |
Spectroscopic Profile (Anticipated)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the structure, the following spectral characteristics are expected:
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¹H NMR: The spectrum would be characterized by signals in the aromatic region (approx. 7.5-9.0 ppm). The protons on the benzene ring would exhibit a complex splitting pattern (likely a series of doublets and triplets) due to their coupling and the strong deshielding effect of the adjacent nitro group.
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¹³C NMR: Aromatic carbons would appear in the 120-150 ppm range. The carbon atom directly attached to the nitro group would be significantly shifted downfield.
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Infrared (IR) Spectroscopy: The most prominent and diagnostic peaks would be the strong, asymmetric and symmetric stretching vibrations of the nitro group (NO₂) appearing around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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Mass Spectrometry (MS): The molecular ion peak (M+) would be observed at m/z 180.19. Fragmentation patterns would likely involve the loss of NO₂ (46 Da) and other characteristic fragments of the benzisothiazole ring.
Synthesis and Chemical Reactivity
While specific synthesis routes for 4-Nitro-2,1-benzisothiazole are not widely published, general methodologies for creating substituted benzisothiazoles can be adapted.[4][5] Synthesis often involves the cyclization of appropriately substituted benzene precursors containing sulfur and nitrogen functionalities, followed by nitration.
Key Reactivity Insights:
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Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group.
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Reduction of Nitro Group: The nitro group can be readily reduced to an amino group using standard reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation is a common strategy in medicinal chemistry to generate analogs and explore structure-activity relationships (SAR).
Biological and Pharmacological Context
The interest in nitro-substituted 2,1-benzisothiazoles stems from their potential biological activities. Studies on a range of bz-nitro-2,1-benzisothiazoles have revealed:
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Antimicrobial Activity: Some derivatives show low to moderate activity against various bacteria and fungi.[6]
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Genotoxic Properties: A significant finding is that compounds containing an aromatic nitro group within this class exhibit DNA-damaging and mutagenic activity in specific assays like the Bacillus subtilis rec-assay and the Salmonella-microsome assay.[6]
This genotoxic potential is a critical consideration in drug development and necessitates careful toxicological screening. The mechanism is often linked to the enzymatic reduction of the nitro group within cells to reactive intermediates that can interact with DNA.
Caption: Interplay of key properties in drug development.
Experimental Protocols for Physicochemical Characterization
To ensure scientific rigor, the predicted properties must be confirmed experimentally. The following section details standardized, self-validating protocols for determining critical parameters.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This is the gold-standard method for determining thermodynamic solubility. It measures the concentration of a saturated solution of the compound in equilibrium with its solid phase.
Methodology:
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Preparation: Add an excess amount of solid 4-Nitro-2,1-benzisothiazole to a series of glass vials containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium is reached from a state of saturation.
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Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a minimum of 24-48 hours. This extended period ensures that true thermodynamic equilibrium is achieved.
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Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
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Sampling: Carefully withdraw a precise aliquot from the clear supernatant.
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Quantification: Dilute the aliquot with a suitable solvent (e.g., acetonitrile/water) and determine the concentration of the compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Construct a calibration curve using known concentrations of the compound. Use this curve to calculate the concentration in the supernatant, which represents the aqueous solubility.
Protocol: Determination of Log P (HPLC Method)
Principle: This method correlates a compound's retention time on a reverse-phase HPLC column with its octanol-water partition coefficient. It is a rapid and reliable alternative to the traditional shake-flask method.
Causality: The reverse-phase column (e.g., C18) acts as a nonpolar stationary phase, mimicking octanol. The mobile phase is polar. Compounds with higher lipophilicity (higher Log P) will interact more strongly with the stationary phase, resulting in a longer retention time.
Caption: Workflow for Log P determination by HPLC.
Methodology:
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System Preparation: Use a reverse-phase HPLC system with a C18 column and an isocratic mobile phase of methanol/water or acetonitrile/water. The exact ratio is optimized to achieve good separation of the standards.
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Calibration Standards: Prepare a set of 5-7 reference compounds with well-documented Log P values that bracket the expected Log P of the test compound.
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Analysis:
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Inject a void volume marker (e.g., sodium nitrate) to determine the column dead time (t₀).
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Inject each standard and the test compound individually, recording their retention times (tᵣ).
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Calculation:
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For each compound, calculate the capacity factor, k = (tᵣ - t₀) / t₀.
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Plot the known Log P values of the standards against their calculated log(k) values.
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Perform a linear regression on the data to generate a calibration curve.
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Using the log(k) value of 4-Nitro-2,1-benzisothiazole, interpolate its Log P from the calibration curve.
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Conclusion
4-Nitro-2,1-benzisothiazole is a molecule with significant potential, primarily driven by the biological activities associated with its structural class. Its physicochemical profile, characterized by low aqueous solubility, moderate lipophilicity, and a prominent nitro functional group, presents both opportunities and challenges for drug development. The electron-withdrawing nitro group is key to its potential bioactivity but also a source of possible genotoxicity that requires thorough investigation. The data and protocols presented in this guide offer a foundational framework for researchers, enabling informed decisions in synthesis, formulation, and biological evaluation. Direct experimental validation of the predicted properties remains a critical next step to fully elucidate the therapeutic and scientific potential of this compound.
References
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Zani, F., Bellotti, A., & Mazza, P. (1994). Biological studies on 2,1-benzisothiazole derivatives. II. Evaluation of antimicrobial and genotoxic properties of bz-nitro-, 3-ethylacetate-, 3-amino- and 3-substituted amino 2,1-benzisothiazoles. Il Farmaco, 49(11), 713–719. [6]
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Cheméo. (n.d.). Chemical Properties of Isothiazole, 4-nitro- (CAS 931-07-7). Retrieved February 10, 2026, from [Link][1]
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Sigma-Aldrich. (2024). Safety Data Sheet for a related benzisothiazole derivative. (Note: This is a proxy reference for a melting point of a similar class of compound). [3]
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Grivas, S. (1999). Synthetic Utilization of Polynitroaromatic Compounds. 2. Synthesis of 4,6-Dinitro-1,2-benzisothiazol-3-ones and 4,6-Dinitro-1,2-benzisothiazoles from 2-Benzylthio-4,6-dinitrobenzamides. The Journal of Organic Chemistry, 64(11), 4033–4036. [4]
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Zlotin, S. G., et al. (2001). Selective Synthesis of 1,2-Benzisothiazol-3-one-1-Oxide Nitro Derivatives. Synthesis, 2001(11), 1659-1664. [5]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13599, 4-Nitroisothiazole. Retrieved February 10, 2026, from [Link].
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17520, 1,2-Benzisothiazol-3(2H)-one. Retrieved February 10, 2026, from [Link].
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Chemical Entities of Biological Interest (ChEBI). (n.d.). CHEBI:167099 - benzisothiazolinone. Retrieved February 10, 2026, from [Link].
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